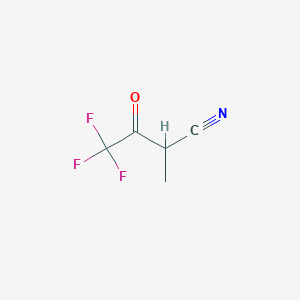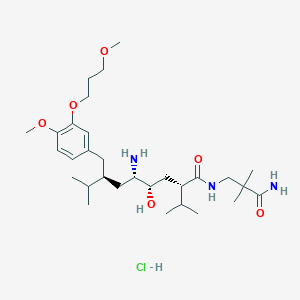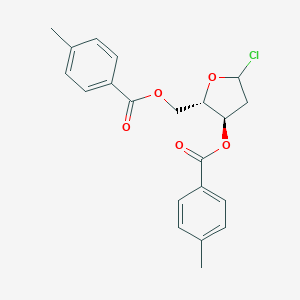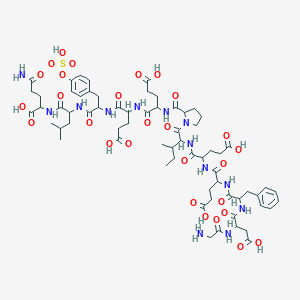
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol . This compound is characterized by the presence of trifluoromethyl, nitrile, and ketone functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile typically involves the reaction of trifluoroacetyl chloride with malononitrile under controlled cooling conditions . The reaction proceeds as follows:
- Trifluoroacetyl chloride is slowly added to a stirred solution of malononitrile.
- The reaction mixture is stirred for several hours to ensure completion.
- The product is purified by distillation and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing and reaction of trifluoroacetyl chloride with malononitrile.
- Use of industrial distillation and crystallization techniques to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substituted nitriles: Formed via nucleophilic substitution.
Amines and alcohols: Formed via reduction.
Carboxylic acids: Formed via oxidation.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is used in various scientific research applications :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and high-performance polymers.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves its functional groups:
Trifluoromethyl group: Enhances the compound’s lipophilicity and metabolic stability.
Nitrile group: Acts as a reactive site for nucleophilic attack.
Ketone group: Participates in various chemical transformations, including reduction and oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: Similar structure but lacks the methyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a ketone but lacks the nitrile group.
4,4,4-Trifluoro-2-methyl-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is unique due to its combination of trifluoromethyl, nitrile, and ketone functional groups, which confer distinct reactivity and versatility in organic synthesis.
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUIXAQBBGDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458632 | |
| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-70-3 | |
| Record name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110234-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















